molecular formula C19H25N3O3 B7092200 N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide

Cat. No.: B7092200
M. Wt: 343.4 g/mol
InChI Key: SSHKAVDFPKCXRC-NVXWUHKLSA-N
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Description

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, an oxane ring, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Oxane Ring Formation: The oxane ring can be constructed via the cyclization of a suitable diol precursor under acidic conditions.

    Coupling Reactions: The imidazole and oxane intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the coupled intermediate with 2-methoxy-4-methylbenzoic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzamide ring.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in the study of cellular processes and protein functions.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring could participate in hydrogen bonding or π-π interactions, while the benzamide moiety might engage in hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-hydroxybenzamide
  • N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-chlorobenzamide

Uniqueness

Compared to similar compounds, N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its ability to interact with certain biological targets or improve its solubility in organic solvents, making it more versatile in various applications.

Properties

IUPAC Name

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-methoxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-4-22-10-9-20-18(22)17-15(6-5-11-25-17)21-19(23)14-8-7-13(2)12-16(14)24-3/h7-10,12,15,17H,4-6,11H2,1-3H3,(H,21,23)/t15-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHKAVDFPKCXRC-NVXWUHKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)NC(=O)C3=C(C=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@H]2[C@@H](CCCO2)NC(=O)C3=C(C=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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